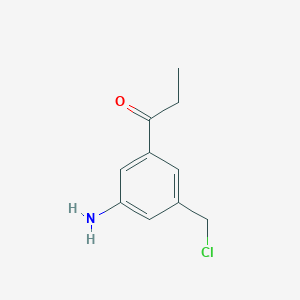
1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of a bromine atom at the 5th position and an ethyl group at the 2nd position of the phenyl ring, along with a chlorine atom attached to the propanone moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-bromo-2-ethylbenzene with 2-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products such as amines, ethers, or thioethers.
Reduction: 1-(5-Bromo-2-ethylphenyl)-2-chloropropanol.
Oxidation: 1-(5-Bromo-2-ethylphenyl)-2-chloropropanoic acid.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromo-2-ethylphenyl)-2-chloropropan-1-one: Similar structure but with the bromine atom at the 4th position.
1-(5-Bromo-2-methylphenyl)-2-chloropropan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(5-Bromo-2-ethylphenyl)-2-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms provides distinct chemical properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C11H12BrClO |
|---|---|
Molekulargewicht |
275.57 g/mol |
IUPAC-Name |
1-(5-bromo-2-ethylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClO/c1-3-8-4-5-9(12)6-10(8)11(14)7(2)13/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
ALSXJBCJBFZONJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)Br)C(=O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


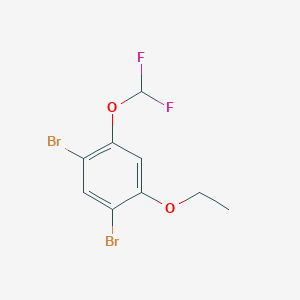
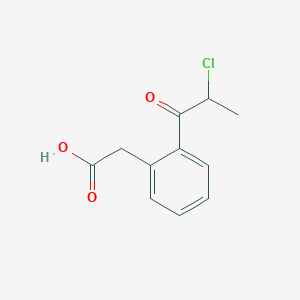
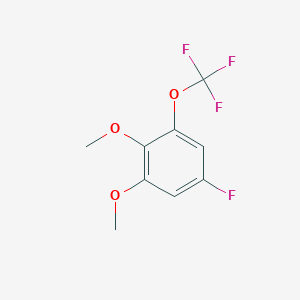
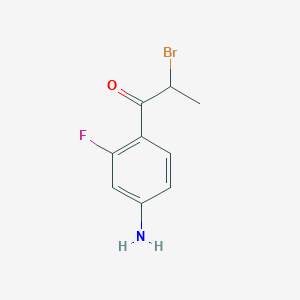
![2,8-bis[4-(1,2,2-triphenylethenyl)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14061488.png)
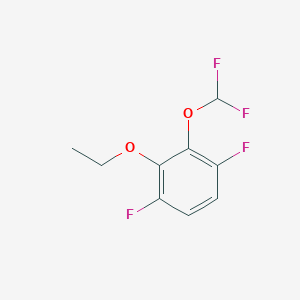
![2-Sulfanylidene-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B14061509.png)



